Methyl 4-hydroxycinnamate
Overview
Description
Methyl 4-hydroxycinnamate, a model for the chromophore of the photoactive yellow protein in neutral form, has been studied for its electronic structure and spectroscopic properties. Investigations have utilized high-resolution gas-phase spectroscopic techniques and quantum-chemical calculations to explore its lower excited singlet states, revealing the molecule's ability to adopt multiple conformations with similar spectroscopic properties. The study of its complexation with water molecules has shown significant effects on its spectroscopic properties, particularly in terms of stabilization of its lowest excited singlet state and transition intensities (de Groot et al., 2008).
Synthesis Analysis
The synthesis of hydroxycinnamates like methyl 4-hydroxycinnamate can be accomplished via microbial routes, as demonstrated by the production of various hydroxycinnamates from glucose in Escherichia coli. This process involves the introduction of genes for enzymes such as tyrosine ammonia lyase and phenylalanine ammonia lyase, highlighting the potential for biotechnological production methods (An et al., 2016).
Molecular Structure Analysis
Studies on methyl 4-hydroxycinnamate have extensively used spectroscopic techniques to analyze its molecular structure, particularly focusing on its conformational heterogeneity. UV-UV depletion spectroscopy and IR-UV hole-burning spectroscopy, complemented by quantum chemical calculations, have identified distinct conformers related to its ester and phenolic OH group orientations (Tan et al., 2013).
Chemical Reactions and Properties
The chemical properties of methyl 4-hydroxycinnamate have been explored through studies of its photoexcitation and isomerization dynamics. Research using picosecond pump-probe spectroscopy has provided insights into the nonradiative decay dynamics of methyl 4-hydroxycinnamate, revealing mechanisms of trans → cis isomerization and the influence of water complexation on these processes (Shimada et al., 2012).
Physical Properties Analysis
Investigations into the physical properties of methyl 4-hydroxycinnamate, particularly its spectroscopic behavior upon complexation with water, have shown how hydrogen bonding significantly affects its vibrational modes. This has implications for understanding the physical properties of methyl 4-hydroxycinnamate in different environments (Smolarek et al., 2011).
Chemical Properties Analysis
The chemical properties of methyl 4-hydroxycinnamate have also been studied in the context of its reactivity and stability under various conditions. One-electron oxidation studies have provided insights into the structure of radicals formed from methyl 4-hydroxycinnamate, highlighting its antioxidant properties and the significance of its conjugation system (Bisby & Parker, 2001).
Scientific Research Applications
Application in Acute Myeloid Leukemia Treatment
- Scientific Field : Biomedicine
- Summary of Application : Methyl 4-hydroxycinnamate has been found to synergize with Carnosic Acid (CA) and Calcitriol in inducing cytotoxicity in Acute Myeloid Leukemia (AML) cells .
- Methods of Application : The study determined the structure-activity relationship of a series of hydroxycinnamic acids and their derivatives in combination with CA or Calcitriol .
- Results : The study found that Methyl 4-hydroxycinnamate and Methyl Ferulate were the only Hydroxycinnamic Acid Derivatives (HCADs) capable of synergizing with CA. They also most potently enhanced Calcitriol-induced cell differentiation .
Application in Spectroscopy and Dynamics
- Scientific Field : Physical Chemistry
- Summary of Application : Methyl 4-hydroxycinnamate has been used in high-resolution Resonance Enhanced MultiPhoton Ionization (REMPI) and Laser Induced Fluorescence (LIF) excitation spectra studies .
- Methods of Application : The study involved recording the REMPI and LIF excitation spectra of jet-cooled Methyl 4-hydroxycinnamate, Methyl-4-OD-cinnamate, and their water clusters .
- Results : The study found that water complexation leads to significant linewidth narrowing .
Application in Biological Activities
- Scientific Field : Biochemistry
- Summary of Application : Methyl 4-hydroxycinnamate has been found to have diverse biological activities .
- Methods of Application : The compound has been used in various assays to test its biological activities .
- Results : Methyl 4-hydroxycinnamate has been found to scavenge DPPH radicals, reduce LPS-induced nitric oxide production in RAW 264.7 cells, and synergize with curcumin to induce apoptosis in HL-60 acute myeloid leukemia cells .
Application in Synthesis of AB3 and AB2 Phenylpropyl Ether-Based Supramolecular Dendrimers
- Scientific Field : Organic Chemistry
- Summary of Application : Methyl 4-hydroxycinnamate is used in the synthesis of AB3 and constitutional isomeric AB2 phenylpropyl ether-based supramolecular dendrimers .
- Methods of Application : The compound is used as a starting material in the synthesis of these dendrimers .
- Results : The synthesis of these dendrimers provides a new class of supramolecular structures .
Application in Bioenergy Research
- Scientific Field : Bioenergy Research
- Summary of Application : Methyl 4-hydroxycinnamate is involved in the biosynthesis and degradation of lignin, one of the major barriers against economically viable utilization of lignocellulosic biomass for various agricultural and industrial end-uses, including biofuels production .
- Methods of Application : The compound is used in various assays to test its effects on lignin biosynthesis .
- Results : The compound has been found to be a key intermediate in monolignol biosynthesis and is readily incorporated into synthetic and natural lignins .
Application in Biological Activities
- Scientific Field : Biochemistry
- Summary of Application : Methyl 4-hydroxycinnamate has been found to have diverse biological activities .
- Methods of Application : The compound has been used in various assays to test its biological activities .
- Results : Methyl 4-hydroxycinnamate reduces parasitemia and increases survival in P. berghei-infected mice .
Application in the Synthesis of Potent Antagonists of Leukotrines
- Scientific Field : Medicinal Chemistry
- Summary of Application : Methyl 4-hydroxycinnamate is used in the synthesis of potent antagonists of leukotrines .
- Methods of Application : The compound is used as a starting material in the synthesis of these antagonists .
- Results : The synthesis of these antagonists provides a new class of medicinal compounds .
Application in the Synthesis of 4-Hydroxycinnamyl Alcohols and Their Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : Methyl 4-hydroxycinnamate is used in the synthesis of 4-hydroxycinnamyl alcohols and their derivatives .
- Methods of Application : The compound is used as a starting material in the synthesis of these alcohols and their derivatives .
- Results : The synthesis of these alcohols and their derivatives provides a new class of organic compounds .
Application in the Investigation of Biochemical Pathways
- Scientific Field : Biochemistry
- Summary of Application : Methyl 4-hydroxycinnamate is used in the investigation of biochemical pathways .
- Methods of Application : The compound is used in various assays to test its effects on biochemical pathways .
- Results : The compound has been found to be a key intermediate in monolignol biosynthesis and is readily incorporated into synthetic and natural lignins .
Safety And Hazards
Future Directions
High-resolution Resonance Enhanced MultiPhoton Ionization (REMPI) and Laser Induced Fluorescence (LIF) excitation spectra of jet-cooled methyl-4-hydroxycinnamate, methyl-4-OD-cinnamate, and of their water clusters have been recorded . These studies provide important vibrational markers for the assignment of the various conformations that are present under molecular beam conditions, and offer a direct measure of the influence of hydrogen bonding on the properties of the hydroxyl group . This could be a potential area for future research.
properties
IUPAC Name |
methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7,11H,1H3/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITWSHWHQAQBAW-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxycinnamate | |
CAS RN |
19367-38-5, 3943-97-3 | |
Record name | 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019367385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-hydroxycinnamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154578 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl p-hydroxycinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.393 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Hydroxycinnamic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.